molecular formula C10H14N2O B1284581 3-amino-N-ethyl-2-methylbenzamide CAS No. 926198-75-6

3-amino-N-ethyl-2-methylbenzamide

Cat. No.: B1284581
CAS No.: 926198-75-6
M. Wt: 178.23 g/mol
InChI Key: OEVFAXWZLAMAOR-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-2-methylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-ethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12-10(13)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVFAXWZLAMAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588273
Record name 3-Amino-N-ethyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926198-75-6
Record name 3-Amino-N-ethyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Benzamide Derivatives in Chemical Biology and Medicinal Chemistry Research

Benzamide (B126) derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, are of significant interest in academic and industrial research. researchgate.net This structural motif is present in a wide range of pharmaceuticals and chemical probes, highlighting its versatility and utility in molecular design.

In medicinal chemistry , the benzamide core is a cornerstone in the development of therapeutic agents across various disease areas. These compounds have been successfully developed into drugs with a wide spectrum of pharmacological activities. For instance, substituted benzamides are known to act as antipsychotics, antidepressants, antiemetics, and prokinetic agents. researchgate.net The amide bond is a key feature, contributing to the stability and synthetic accessibility of these molecules. researchgate.net The ability to readily modify the benzene ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Research has demonstrated that benzamide derivatives can function as inhibitors of crucial enzymes like histone deacetylases (HDACs), carbonic anhydrases, and cholinesterases, making them valuable for anticancer, anti-glaucoma, and Alzheimer's disease research, respectively. nih.govindexcopernicus.comresearchgate.net

In chemical biology , benzamide derivatives serve as valuable tools for probing biological systems. Their ability to interact with specific proteins allows researchers to investigate cellular pathways and mechanisms of disease. For example, they have been employed in the development of dual inhibitors targeting multiple proteins, such as COX-2 and Topoisomerase I, which can be instrumental in studying the interplay between inflammation and cancer. acs.org The structural simplicity and synthetic tractability of benzamides make them ideal starting points for the generation of compound libraries for high-throughput screening, aiding in the identification of novel biological activities.

The following table provides a glimpse into the diverse applications of benzamide derivatives in research:

Research AreaExample Application of Benzamide Derivatives
OncologyHistone Deacetylase (HDAC) Inhibition
NeuroscienceDopamine (B1211576) Receptor Antagonism
Infectious DiseasesAntimicrobial and Antifungal Agents
Metabolic DisordersCarbonic Anhydrase Inhibition
GastroenterologyProkinetic and Antiemetic Effects

Scope and Objectives of Research on 3 Amino N Ethyl 2 Methylbenzamide

Strategic Approaches to the Synthesis of this compound

The synthesis of substituted benzamides can be approached through various established chemical reactions. These typically involve the formation of an amide bond between a carboxylic acid derivative and an amine.

Precursor-Based Synthesis Routes

A common and logical precursor for the synthesis of this compound would be 3-amino-2-methylbenzoic acid . The synthesis would involve an amidation reaction between this acid (or an activated form of it) and ethylamine (B1201723). youtube.com The direct condensation of a carboxylic acid and an amine to form an amide is a challenging reaction that often requires high temperatures to drive off water, a process known as pyrolysis, which can lead to side products and decomposition. masterorganicchemistry.com

More commonly, the carboxylic acid is "activated" to facilitate the reaction under milder conditions. Standard methods include:

Conversion to an Acyl Chloride: Reacting 3-amino-2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would produce the highly reactive 3-amino-2-methylbenzoyl chloride. This intermediate would then readily react with ethylamine to form the desired amide. masterorganicchemistry.com A base is typically added to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide array of coupling reagents are used in modern organic synthesis to promote amide bond formation directly from carboxylic acids and amines. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an "active ester," which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.comresearchgate.net

Another plausible precursor-based route involves starting with 2-methyl-3-nitrobenzoic acid . This precursor would first be converted to N-ethyl-2-methyl-3-nitrobenzamide via the methods described above (e.g., acyl chloride formation followed by reaction with ethylamine). The final step would be the reduction of the nitro group to an amino group. A standard method for this transformation is catalytic hydrogenation using a palladium catalyst (Pd/C) or reduction using metals in acidic conditions, such as tin(II) chloride in hydrochloric acid. prepchem.com

While these routes are chemically sound, specific reaction conditions, catalysts, solvents, and yields for the synthesis of this compound are not documented in the reviewed literature.

Metal-Catalyzed Functionalization and Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. A hypothetical route to this compound could involve a Buchwald-Hartwig amination. This would typically start with a halo-substituted precursor, such as 3-bromo-N-ethyl-2-methylbenzamide .

In this scenario, the aryl bromide would be reacted with an ammonia (B1221849) surrogate or aqueous ammonia in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., KPhos). nih.govresearchgate.net The reaction requires a base, such as sodium tert-butoxide or a hydroxide (B78521), to facilitate the catalytic cycle. nih.gov This methodology has been successfully applied to a broad range of aryl halides for the synthesis of primary arylamines. nih.gov However, no specific application of this method for the synthesis of this compound has been found.

Derivatization Strategies and Functional Group Interconversions

Once synthesized, this compound possesses two key functional groups amenable to further transformation: the primary aromatic amine and the N-ethyl amide, as well as the aromatic ring itself.

Amidation and Amine Modification Reactions

The primary amino group (-NH₂) is a versatile functional handle. It can undergo a variety of reactions, including:

Acylation/Amidation: The amino group can be acylated by reacting it with acyl chlorides or carboxylic anhydrides to form a new amide bond. For example, reaction with acetyl chloride would yield N-(3-(ethylcarbamoyl)-2-methylphenyl)acetamide.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono-, di-, etc.) can be challenging.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

While these are standard transformations for aromatic amines, no specific studies detailing these derivatizations on this compound were found.

Transformations Involving Aromatic Ring Substituents

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating amino group. The directing effect of the substituents (ortho, para-directing amino group and ortho, para-directing methyl group) would influence the position of any new substituent. Potential reactions include:

Halogenation: Introduction of bromine or chlorine onto the aromatic ring, likely at positions activated by the amino and methyl groups.

Nitration: Introduction of a nitro group, although the conditions must be carefully controlled to avoid oxidation of the amino group.

Sulfonation: Introduction of a sulfonic acid group.

A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which involves an electrophilic aromatic substitution (halogenation) on a related benzamide (B126) structure using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). sioc-journal.cn This demonstrates the feasibility of such transformations on this class of compounds, but specific examples for this compound are absent from the literature.

Formation of Complex Organic Frameworks through Benzamide Intermediates

The modular nature of metal-organic frameworks (MOFs) allows for the systematic design and construction of porous materials from metal ions or clusters and organic linkers. mdpi.comresearchgate.net Benzamide derivatives, including this compound, are valuable as organic linkers due to the presence of multiple coordination sites, namely the amide group and other functional moieties on the aromatic ring. asianpubs.org The amide's oxygen and nitrogen atoms can coordinate with metal centers, and the amino group of this compound provides an additional site for coordination or for further functionalization to create more complex linkers.

The formation of these frameworks often occurs through solvothermal or hydrothermal synthesis, where the metal salt and the benzamide-based ligand are reacted in a suitable solvent at elevated temperatures. researchgate.net The geometry of the resulting framework is dictated by the coordination preference of the metal ion and the geometry of the organic linker. researchgate.netacs.org For instance, the use of V-shaped dicarboxylate ligands can lead to the formation of two-dimensional layered structures. mdpi.com Similarly, the flexible or rigid nature of the benzamide ligand can influence the dimensionality and porosity of the final MOF. acs.org

The amino group on the this compound scaffold can be utilized to form extended linkers through reactions such as Schiff base condensation, which can then be used to build more complex and functional MOFs. nih.govnih.gov This "one-pot" in situ ligand generation and subsequent MOF formation is an efficient strategy for creating novel frameworks from simple precursors. scispace.com The resulting MOFs can exhibit interesting properties, such as permanent porosity and thermal stability, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

The table below illustrates examples of benzamide-derived ligands and the resulting complex organic frameworks reported in the literature, providing a basis for predicting the behavior of this compound in similar synthetic strategies.

Benzamide-Derived LigandMetal Ion(s)Resulting Framework/ComplexStructural Features
N,N′-bis(3-pyridinecarboxamide)-1,4-benzene (3-bpcb)Co(II)[Co(3-bpcb)(1,3-BDC)]·H₂OTwo-dimensional network with undulations. researchgate.net
N,N′-bis(4-pyridinecarboxamide)-1,4-benzene (4-bpcb)Co(II), Cu(II)[Co(4-bpcb)(1,3-BDC)]·2H₂O, [Cu(4-bpcb)(1,3-BDC)]₂·0.5(4-bpcb)3-fold interpenetrating 2D network. researchgate.net
N-(pyrrolidinobenzyl)benzamideCo(II), Ni(II), Cu(II), Zn(II)Metal complexesSquare planar geometry. asianpubs.org
Benzimidazole derivativesCd(II)Coordination compoundsCoordination through the nitrogen atom of the five-membered ring. mdpi.com

Reaction Mechanisms and Pathways of this compound Derivatives

The reactivity of this compound is primarily centered around its two key functional groups: the primary aromatic amine and the tertiary benzamide. Derivatives can be readily synthesized by targeting these sites, leading to a wide range of compounds with potentially novel properties.

The primary amino group is a versatile handle for various chemical transformations. One common reaction is the formation of Schiff bases through condensation with aldehydes or ketones. This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding imine. nih.govnih.gov Another important reaction pathway involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly reactive and can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents onto the aromatic ring, such as halogens, cyano, hydroxyl, and fluoro groups.

The amide group, while generally less reactive than the primary amine, plays a crucial role in directing the coordination chemistry of the molecule. The lone pairs of electrons on both the oxygen and nitrogen atoms of the amide can coordinate with metal ions. asianpubs.org It is generally accepted that for neutral amide groups, coordination to a metal ion occurs at the amide oxygen. asianpubs.org Upon deprotonation, the coordination can shift to the amide nitrogen. asianpubs.org This coordinating ability is fundamental to the formation of the complex organic frameworks discussed in the previous section.

Furthermore, the amide bond itself can be cleaved under harsh acidic or basic conditions, although this is generally not a preferred synthetic route for creating derivatives. The presence of the ortho-methyl group relative to the amide can introduce steric hindrance, potentially influencing the reactivity of the amide group and the rotational barrier around the aryl-carbonyl bond.

The table below summarizes potential reactions and the resulting derivatives of this compound.

Functional GroupReagent(s)Reaction TypeProduct Class
Primary AminoAldehyde/KetoneSchiff Base CondensationImines (Schiff Bases)
Primary AminoNaNO₂, HCl (aq.)DiazotizationDiazonium Salt
Diazonium SaltCuCl/CuBr/CuCNSandmeyer ReactionAryl Halides/Nitriles
Diazonium SaltHBF₄Schiemann ReactionAryl Fluoride
AmideMetal Halides (e.g., NiCl₂, CuCl₂)CoordinationMetal-Amide Complexes
Aromatic RingElectrophilic Reagents (e.g., Br₂, HNO₃)Electrophilic Aromatic SubstitutionHalogenated/Nitrated Derivatives

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino N Ethyl 2 Methylbenzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

For 3-amino-N-ethyl-2-methylbenzamide , the ¹H NMR spectrum is expected to show distinct signals corresponding to its different proton environments. The aromatic protons on the benzene (B151609) ring would typically appear in the range of 6.5-7.5 ppm. The presence of the amino (-NH₂) and methyl (-CH₃) groups on the ring, along with the N-ethyl amide group, will influence their specific shifts. The -NH₂ protons often present as a broad singlet, while the amide N-H proton will also be a singlet or a triplet if coupled to the adjacent ethyl group. The ethyl group protons (-CH₂CH₃) would exhibit a characteristic quartet and triplet pattern, respectively, due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the 165-175 ppm region. The aromatic carbons would appear between 110-150 ppm, with their exact shifts determined by the electronic effects of the substituents. The carbons of the ethyl group and the methyl group would be found in the upfield region of the spectrum.

To illustrate, predicted and observed chemical shifts for analogous compounds like 3-aminobenzamide (B1265367) and 3-methylbenzamide (B1583426) provide a reference for the expected values in this compound. spectrabase.comchemicalbook.comrsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Analogs

Compound/AnalogFunctional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Reference
This compound Aromatic C-H6.5 - 7.5115 - 150Inferred
Amide N-H~8.0 (broad singlet/triplet)-Inferred
Amino -NH₂~5.0 (broad singlet)-Inferred
Ethyl -CH₂-~3.4 (quartet)~40Inferred
Ethyl -CH₃~1.2 (triplet)~15Inferred
Ring -CH₃~2.4 (singlet)~20Inferred
Carbonyl C=O-~170Inferred
3-AminobenzamideAromatic C-H6.7 - 7.7114 - 148 spectrabase.comchemicalbook.com
Amide -CONH₂7.2, 7.8 (broad singlets)- chemicalbook.com
Amino -NH₂5.2 (broad singlet)- chemicalbook.com
Carbonyl C=O-170.1 chemicalbook.com
3-MethylbenzamideAromatic C-H7.3 - 7.6127 - 142 rsc.org
Amide -CONH₂6.3 (broad singlet)- rsc.org
Ring -CH₃2.37 (singlet)24.0 rsc.org
Carbonyl C=O-176.4 rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of This compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The secondary amide N-H stretch would also be found in this region, typically around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong, prominent peak usually located between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550-1640 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the alkyl groups (ethyl and methyl) would be seen in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

Data from analogs like 2-amino-N-methylbenzamide and other amine derivatives support these expected peak locations. researchgate.netnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium
Secondary Amide (-CONH-)N-H Stretch~3300Medium
Amide Carbonyl (C=O)C=O Stretch (Amide I)1630 - 1680Strong
Amide (-CONH-)N-H Bend (Amide II)1550 - 1640Medium-Strong
Aromatic RingC-H Stretch>3000Variable
C=C Stretch1450 - 1600Medium-Weak
Alkyl Groups (-CH₃, -CH₂-)C-H Stretch2850 - 2960Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For This compound (C₁₀H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (178.23 g/mol ). nih.gov High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages. A common fragmentation pathway for amides is the α-cleavage adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. For this molecule, cleavage of the N-ethyl bond could result in a significant fragment. Another likely fragmentation is the loss of the ethylamino group. The aromatic ring can also undergo fragmentation, though this is often less favorable. Analysis of fragmentation patterns in related molecules like N-methylethanamine and other benzamides helps in predicting the major fragments. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Structurem/z (Predicted)Description
[C₁₀H₁₄N₂O]⁺178Molecular Ion [M]⁺
[C₈H₈NO]⁺134Loss of the ethylamino group (-NHCH₂CH₃)
[C₈H₇O]⁺119Formation of the 3-amino-2-methylbenzoyl cation
[C₇H₇]⁺91Toluyl cation fragment
[C₂H₅N]⁺43Ethylamine (B1201723) fragment

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related benzamide (B126) structures allows for informed predictions. nih.gov

Benzamide and its derivatives are known to crystallize in various crystal systems, with monoclinic and orthorhombic systems being common. psu.edunist.gov The specific crystal system and space group for this compound would depend on the molecular packing, which is heavily influenced by intermolecular forces, particularly hydrogen bonding. The presence of both hydrogen bond donors (-NH₂ and -NH-) and acceptors (C=O) suggests a high likelihood of forming ordered, centrosymmetric or non-centrosymmetric structures.

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The primary amine and amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amine group can act as acceptors. This can lead to the formation of extensive one-, two-, or three-dimensional networks, such as dimers, chains, or sheets. sigmaaldrich.comevitachem.com For instance, classic R²₂(8) amide-amide hydrogen-bonded dimers are frequently observed in benzamide structures.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For a molecule like this compound, the Hirshfeld surface would likely show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, highlighting the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal lattice. nih.govwikipedia.org Red spots on the d_norm map would indicate the locations of strong hydrogen bond contacts.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon for benzamides. nih.gov Benzamide itself has at least four known polymorphs, which exhibit different packing arrangements and thermodynamic stabilities. nih.govnih.gov The existence of multiple hydrogen bonding motifs in this compound suggests that it too could exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different polymorphs with distinct physical properties.

Crystal engineering principles can be applied to predict and control the crystal packing. By understanding the preferred hydrogen bonding patterns and other non-covalent interactions, it may be possible to design specific crystalline architectures. The interplay between the amino, amide, and methyl groups on the benzamide core will be crucial in dictating the supramolecular assembly.

Computational Chemistry and Molecular Modeling of 3 Amino N Ethyl 2 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn predicts the molecule's stability and reactivity. rsc.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For benzamide (B126) derivatives, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set are commonly used to optimize the molecular geometry and compute electronic properties. rsc.org

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This map is crucial for predicting how the molecule will interact with other molecules, such as biological receptors. rsc.org In related benzamide structures, MEP analysis reveals negative potential sites, typically around electronegative atoms like oxygen and nitrogen, and positive potential sites around hydrogen atoms. rsc.org

Table 1: Representative Quantum Chemical Parameters for Benzamide Derivatives Data based on analogous compounds to illustrate typical computational outputs.

ParameterCalculated ValueSignificanceReference
HOMO-LUMO Energy Gap~3.2 eVIndicates chemical reactivity and stability. rsc.org
Ionization Potential (I)~2.4 a.u.Energy required to remove an electron. researchgate.net
Electron Affinity (A)~0.1 a.u.Energy released when an electron is added. researchgate.net
Global Hardness (η)~0.07 a.u.Measures resistance to change in electron distribution. researchgate.net

These quantum mechanical descriptors provide a foundational understanding of the molecule's potential behavior and guide further computational studies like molecular docking.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. jst.go.jp This method is essential for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy. researchgate.net

For benzamide derivatives, docking studies have been performed against various enzymes, including cholinesterases, cyclooxygenases (COX), and topoisomerases, to explore their potential as inhibitors. jst.go.jpresearchgate.netnih.gov These simulations help to visualize how the molecule fits within the active site and which interactions stabilize the complex.

Once a ligand is docked, the binding site is analyzed to identify the specific amino acid residues that interact with it. u-strasbg.frnih.gov These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

The Protein Data Bank (PDB) contains crystal structures of proteins complexed with ligands, offering a static snapshot of these interactions. For instance, a compound closely related to 3-amino-N-ethyl-2-methylbenzamide has been identified in a protein-bound structure (PDB ID: 5SMG), providing valuable, albeit indirect, information. Analysis of such complexes reveals the key residues that form the binding pocket. The binding site is generally defined as all protein residues within a certain distance (e.g., 4.0 to 6.5 Å) of any ligand atom. nih.govplos.org

Interaction profiling for various benzamide derivatives docked into enzyme active sites reveals common patterns. For example, the amide group often acts as a hydrogen bond donor or acceptor, while the phenyl ring engages in hydrophobic or π-π stacking interactions with aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe). jst.go.jpresearchgate.net

Scoring functions are algorithms used in molecular docking to estimate the binding affinity between a ligand and its target. nih.gov The resulting score, typically expressed in kcal/mol, predicts the strength of the interaction, with more negative values indicating a stronger, more favorable binding. jst.go.jp

Docking studies on various benzamide derivatives have reported a wide range of binding affinities depending on the specific substitutions and the target protein. For example, certain halogenated benzamides showed binding affinities of -7.5 to -7.7 kcal/mol against the ABL kinase domain, while other derivatives exhibited affinities as strong as -11.2 kcal/mol against acetylcholinesterase. jst.go.jpnih.gov These predictions are crucial for ranking potential drug candidates and prioritizing them for experimental validation. nih.gov

Table 2: Predicted Binding Affinities of Representative Benzamide Derivatives Against Various Targets

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Halogenated BenzamidesCyclooxygenase-1 (COX-1)-7.4 to -7.7 jst.go.jp
Nitro BenzamidesInducible Nitric Oxide Synthase (iNOS)Efficient binding reported nih.gov
Phenylenediamine-linked BenzamidesAcetylcholinesterase (AChE)-10.8 to -11.2 nih.gov
General BenzamidesTopoisomerase IIα-60.1 to -114.7 researchgate.net
2-Phenyl BenzimidazoleCyclooxygenase (COX)-7.9 impactfactor.org
Note: The exceptionally low energy for Topoisomerase IIα reflects a different scoring function (CDOCKER energy) and not a direct comparison to other values.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex under conditions that mimic the physiological environment. nih.govresearchgate.net These simulations are computationally intensive but offer a more realistic understanding of the binding event, accounting for factors like protein flexibility and the presence of solvent molecules. researchgate.net

A key application of MD simulations is to assess the stability of the docked pose. nih.gov The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over the simulation time. A stable RMSD value, typically fluctuating around a low value (e.g., < 2-3 Å), indicates that the ligand remains securely bound in its initial docked conformation and that the protein structure is not significantly perturbed. youtube.comnih.gov Conversely, a large and increasing RMSD suggests that the ligand may be unstable in the binding pocket. nih.gov Analysis of MD trajectories for various ligand-protein complexes shows that stable binders maintain their key interactions throughout the simulation. rsc.orgresearchgate.net

MD simulations are uniquely capable of revealing how a ligand and its target protein adapt to each other upon binding. mdpi.comarxiv.org The simulations can show subtle or significant conformational changes in both the ligand and the protein's active site. youtube.com Furthermore, MD explicitly includes solvent molecules (typically water), allowing for the study of their crucial role in mediating and stabilizing ligand-protein interactions. mdpi.com The flexibility of the benzamide scaffold, particularly the rotational freedom around its amide bond and single bonds, can be explored to understand how different conformations influence binding and stability. acs.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the rational design of new drugs and for optimizing the properties of lead compounds. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, are powerful tools to elucidate the relationship between the chemical structure of a molecule and its biological activity.

However, a comprehensive search of scientific databases for computational SAR studies specifically involving this compound has yielded no specific results. While research exists on the SAR of other benzamide derivatives, this information cannot be directly extrapolated to this compound due to the unique influence of its specific substitution pattern—an amino group at the 3-position, an ethyl group on the amide nitrogen, and a methyl group at the 2-position of the benzene (B151609) ring—on its electronic and steric properties. The development of a predictive SAR model for this compound would require extensive biological testing data coupled with the generation of molecular descriptors, which is not currently available in the public domain.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical investigations, often employing quantum mechanical methods like Density Functional Theory (DFT), provide deep insights into the mechanisms of chemical reactions. These studies can determine the geometries of reactants, products, and transition states, as well as the activation energies, thus elucidating the most probable reaction pathways.

For this compound, there is a notable absence of published theoretical studies on its synthesis or subsequent reactions. Research in this area would be valuable for optimizing synthetic routes, potentially leading to higher yields and fewer byproducts. Such studies would typically involve mapping the potential energy surface of the key reaction steps, for instance, the amidation reaction between 3-amino-2-methylbenzoic acid (or its activated derivative) and ethylamine (B1201723). This analysis would reveal the transition state structures and the energetic barriers that govern the reaction kinetics. The lack of such computational data indicates a research area that is yet to be explored.

Mechanistic Investigations of 3 Amino N Ethyl 2 Methylbenzamide Interactions with Biological Targets Non Human Systems

Enzyme Inhibition Kinetics and Mechanism of Action

Despite the benzamide (B126) scaffold being present in numerous enzyme inhibitors, specific data on the enzyme inhibition kinetics and mechanisms of action for 3-amino-N-ethyl-2-methylbenzamide are not available in the reviewed public domain literature. Research into its potential effects on the following enzymes has yielded no specific findings.

Histone Deacetylase (HDAC) Isoform Selectivity and Potency

No published studies were identified that investigate the inhibitory activity, isoform selectivity, or potency of this compound against any histone deacetylase (HDAC) isoforms. Consequently, no data tables on its HDAC inhibition can be provided.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is no available research demonstrating or detailing the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes by this compound. Kinetic data and the mechanism of action for this specific compound in relation to PARP have not been described in the scientific literature.

Alpha-Glucosidase Enzyme Inhibition

An examination of scientific databases reveals no studies concerning the effects of this compound on the alpha-glucosidase enzyme. Therefore, information on its inhibitory kinetics and mechanism is currently non-existent.

Matrix Metalloproteinase (MMP) Inhibition

No data could be found on the interaction between this compound and matrix metalloproteinases (MMPs). There are no reports on its inhibitory capabilities or selectivity towards any MMPs.

Protease Inhibition Mechanisms

Beyond the specific enzyme classes listed above, a general search for protease inhibition by this compound also yielded no results. The mechanism by which it might interact with other proteases has not been a subject of published research.

Receptor Binding Studies and Ligand-Receptor Dynamics

Searches for in vitro or in silico studies on the binding of this compound to specific biological receptors did not return any relevant results. There is no available information on its binding affinity, receptor selectivity, or the dynamics of any potential ligand-receptor interactions in non-human systems.

Sigma Receptor Binding Affinities and Selectivity

There is currently no specific data in the public domain detailing the binding affinities and selectivity of this compound for sigma-1 and sigma-2 receptors in non-human systems. While some benzamide derivatives have been investigated for their activity at sigma receptors, direct extrapolation to this compound is not scientifically feasible without dedicated binding assays. Such studies would typically involve radioligand competition assays using cell membrane preparations (e.g., from rat liver) expressing sigma receptors to determine the inhibition constant (Ki) of the compound for each receptor subtype. The selectivity would then be expressed as a ratio of these Ki values.

Cereblon (CRBN) Binding Mechanisms

Specific studies on the binding mechanism of this compound to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, have not been reported in the available scientific literature. The binding of ligands to CRBN is a key mechanism for the activity of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. These molecules typically fit into a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. To ascertain whether this compound interacts with CRBN, co-immunoprecipitation assays, surface plasmon resonance (SPR), or X-ray crystallography studies would be required to demonstrate direct binding and elucidate the specific molecular interactions.

Kinase Binding Profiles

A detailed kinase binding profile for this compound against the Eph receptor family, Src family, Abl family, or Anaplastic Lymphoma Kinase (ALK) is not available in the current body of scientific literature. Kinase inhibition is a common mechanism of action for many therapeutic agents, and profiling is typically conducted through large-scale screening assays where the compound is tested against a panel of hundreds of kinases. The results of such screens would provide data on the compound's potency (e.g., IC50 or Ki values) and selectivity for different kinases, offering insights into its potential cellular effects. Without such experimental data, any discussion of its kinase binding profile would be purely speculative.

Modulation of Cellular Pathways and Molecular Targets (In Vitro, Non-Human Cells)

Antimicrobial Activity Mechanisms

There are no published studies specifically investigating the antimicrobial activity and mechanisms of this compound in non-human systems. Research into the antimicrobial properties of novel compounds typically begins with in vitro screening against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC). Subsequent mechanistic studies might explore its effects on cell wall synthesis, protein synthesis, DNA replication, or cell membrane integrity. While some benzamide derivatives have been reported to possess antimicrobial properties, the specific activity of this compound remains uninvestigated.

Antiproliferative Effects in Non-Human Cell Lines

Publicly accessible data on the antiproliferative effects of this compound in non-human cell lines is not available. The evaluation of antiproliferative activity is a cornerstone of cancer research and involves treating various cancer cell lines with the compound of interest and measuring its effect on cell growth and viability through assays such as the MTT or SRB assay. Should the compound exhibit activity, further studies would be necessary to determine the underlying mechanism, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. While other novel benzamide derivatives have been synthesized and shown to possess antiproliferative activity against human cancer cell lines, similar studies on this compound have not been reported.

Anti-inflammatory Mechanisms

There is no specific information in the scientific literature regarding the anti-inflammatory mechanisms of this compound in in vitro non-human cell models. The investigation of anti-inflammatory properties typically involves cell-based assays, for example, using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6. The molecular mechanisms, such as the inhibition of NF-κB or MAPK signaling pathways, would then be explored. While some benzamide derivatives have been explored for their anti-inflammatory potential, the specific activity and mechanisms of this compound have not been characterized.

Preclinical Pharmacological and Biological Evaluations of 3 Amino N Ethyl 2 Methylbenzamide Analogs Non Human Animal Models

In Vivo Efficacy Studies in Animal Models of Disease

Efficacy in Infectious Disease Models (e.g., Leishmaniasis, Trypanosomiasis)

Benzamide (B126) and its derivatives have been investigated for their potential as antimicrobial agents, particularly against parasitic protozoa such as Leishmania and Trypanosoma.

In the context of leishmaniasis, studies have explored the efficacy of 2-aminobenzimidazoles, which share a core structural motif with the compound of interest. A significant challenge in the development of these compounds is achieving in vivo efficacy despite promising in vitro activity. For instance, a series of 2-aminobenzimidazoles demonstrated potent in vitro activity against Leishmania infantum intracellular amastigotes. However, when tested in a mouse model of visceral leishmaniasis, the compounds showed poor exposure and a lack of significant parasiticidal efficacy, highlighting the critical need to optimize pharmacokinetic properties for in vivo activity. researchgate.netnih.gov

Similarly, various benzamide derivatives have been evaluated for their trypanocidal activity. Aziridinyl nitrobenzamide derivatives have shown activity against bloodstream-form Trypanosoma brucei and Trypanosoma cruzi amastigotes. nih.gov The trypanocidal effect of certain benzimidazole derivatives has also been demonstrated in both in vitro and in vivo models of Chagas disease. nih.gov For example, 5-chloro-1H-benzimidazole-2-thiol showed a better activity profile against one strain of T. cruzi than the reference drugs nifurtimox and benznidazole. nih.gov Furthermore, N-phenylbenzamide derivatives have been identified as curative in a mouse model of African trypanosomiasis. acs.org Another study on acetamidobenzanilide derivatives reported significant in vitro activity against the epimastigote form of Trypanosoma cruzi. researchgate.net

Table 1: In Vivo Efficacy of Benzamide Analogs in Infectious Disease Models

Compound ClassDisease ModelAnimal ModelKey Findings
2-AminobenzimidazolesVisceral Leishmaniasis (L. infantum)MouseGood in vitro potency but poor in vivo exposure and lack of efficacy. researchgate.netnih.gov
Aziridinyl NitrobenzamidesTrypanosomiasis (T. brucei, T. cruzi)In vitroDisplayed considerable trypanocidal activity. nih.gov
Benzimidazole derivativesChagas Disease (T. cruzi)MouseSome derivatives showed better activity than reference drugs. nih.gov
N-PhenylbenzamidesAfrican Trypanosomiasis (T. brucei)MouseCurative by oral administration in an acute model. acs.org
AcetamidobenzanilidesChagas Disease (T. cruzi)In vitroSignificant activity against the epimastigote form. researchgate.net

Anti-tumorigenic Activity in Xenograft Models

The benzamide scaffold is a common feature in a number of anti-cancer agents, and novel analogs are continuously being explored for their anti-tumorigenic potential.

One study reported the discovery of a stable macrocyclic ortho-aminobenzamide Hsp90 inhibitor. This compound demonstrated significant tumor size reduction in a lung cancer xenograft model in mice. nih.gov The macrocyclic structure conferred improved metabolic stability, which translated to prolonged exposure in tumors and impressive biomarker activity 24 hours post-dosing. nih.gov Other research has focused on benzoheterocyclic-containing benzamide derivatives as histone deacetylase 1 (HDAC1) inhibitors, which have shown the ability to retard the proliferation of several human cancer cell lines. researchgate.net

Furthermore, some N-substituted benzamides, such as metoclopramide, have been shown to possess anti-inflammatory and antitumor properties, potentially through the inhibition of NF-kappaB. nih.gov The evaluation of novel acrylamide–PABA hybrids, which contain a benzamide-like linkage, revealed that one analog with a furan group was the most potent anti-proliferative member against MCF-7 breast cancer cells. rsc.org

Table 2: Anti-tumorigenic Activity of Benzamide Analogs in Xenograft Models

Compound ClassCancer ModelAnimal ModelKey Findings
Macrocyclic o-aminobenzamideLung Cancer XenograftMouseSignificant tumor size reduction and prolonged tumor exposure. nih.gov
Benzoheterocyclic-containing benzamidesIn vitro cancer cell linesN/AInhibition of HDAC1 and retardation of cancer cell proliferation. researchgate.net
N-substituted benzamidesIn vitro cancer cell linesN/AAnti-inflammatory and antitumor properties. nih.gov
Acrylamide–PABA hybridsBreast Cancer Cells (MCF-7)In vitroPotent anti-proliferative activity. rsc.org

Anti-hemorrhagic Activity Studies

Research into the anti-hemorrhagic activity of compounds structurally related to 3-amino-N-ethyl-2-methylbenzamide is not extensive. However, a study on benzenepolycarboxylic acids, which are substituted benzoic acids, investigated their potential to inhibit snake venom-induced hemorrhage. Pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) was identified as a potent inhibitor of hemorrhage induced by Protobothrops flavoviridis venom, with an IC50 value of 0.035 μM. nih.gov The study also noted a good correlation between the anti-hemorrhagic activity of the tested compounds and their acidity. nih.gov While these findings are for benzoic acid derivatives and not benzamides, they suggest that the core benzene (B151609) ring with appropriate acidic functionalities may contribute to anti-hemorrhagic properties.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Non-Human Systems

Metabolic Stability in Microsomal Preparations (e.g., Human Liver Microsome for related compounds)

Metabolic stability is a critical parameter in drug discovery, and in vitro assays using liver microsomes are a standard method for its assessment. wuxiapptec.com These assays measure the intrinsic clearance of a compound by the drug-metabolizing enzymes present in the microsomes. wuxiapptec.com

Studies on N,N-dimethylbenzamides using rat liver microsomes have shown that these compounds are metabolized to N-methylbenzamides and formaldehyde. nih.gov The reaction proceeds through an N-hydroxymethyl-N-methylbenzamide intermediate. nih.gov Research on a series of N-substituted phenylbenzamides of the niclosamide chemotype demonstrated their metabolic stability in human and male mouse liver microsomes. researchgate.net Similarly, the structure-metabolism relationships of N-benzyl benzimidazole compounds were characterized using mouse hepatic microsomes to guide chemical optimization for improved metabolic stability. nih.gov

Table 3: Representative Metabolic Stability of Benzamide Analogs in Liver Microsomes

Compound ClassMicrosomal SystemKey Findings
N,N-dimethylbenzamidesRat Liver MicrosomesMetabolized via N-demethylation. nih.gov
N-substituted phenylbenzamidesHuman and Mouse Liver MicrosomesStable in microsomal preparations. researchgate.net
N-benzyl benzimidazolesMouse Hepatic MicrosomesStructure-metabolism relationships were established to improve stability. nih.gov

Permeability and Efflux Mechanisms (e.g., Caco-2 Assays for Non-Human Models)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. nih.govsemanticscholar.org This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling (Non-Human)

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling data for this compound or its direct analogs in non-human animal models. While general principles of PK/PD modeling are well-established in preclinical drug development to predict a drug's behavior in a biological system, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME), as well as the dose-response relationships for this particular compound and its analogs, are not available in the reviewed sources.

Pharmacokinetic/pharmacodynamic modeling is a critical step in the preclinical assessment of new chemical entities. These studies are essential for understanding how a potential drug is processed by and interacts with an animal model, which helps in predicting its efficacy and safety in humans. Typically, such evaluations involve administering the compound to animal species, such as rodents or canines, and then measuring the drug concentration in biological fluids (like plasma or tissue) over time (pharmacokinetics). This is correlated with the observed biological effect or response (pharmacodynamics) to establish a mathematical relationship between exposure and effect.

This process allows researchers to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. The pharmacodynamic aspect aims to quantify the relationship between the drug concentration at the site of action and the resulting pharmacological effect. This integrated PK/PD approach is instrumental in optimizing dosing regimens for first-in-human clinical trials.

Without specific preclinical studies on this compound and its analogs, it is not possible to provide detailed research findings or construct data tables related to their pharmacokinetic and pharmacodynamic properties. The scientific community relies on the publication of such data to build upon existing knowledge and guide future research.

Advanced Analytical Methodologies for 3 Amino N Ethyl 2 Methylbenzamide Quantification and Purity Assessment

Chromatographic Techniques (e.g., TLC for related compounds)

Chromatographic methods are powerful tools for the separation, identification, and quantification of 3-amino-N-ethyl-2-methylbenzamide and its related compounds. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are widely applicable.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for the qualitative analysis of benzamide (B126) derivatives and for monitoring the progress of reactions. nih.gov It can be effectively used to separate the main compound from its impurities or related substances. For benzamide derivatives, specific solvent systems can be developed to achieve optimal separation on a TLC plate, with visualization typically achieved under UV light. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used techniques for the precise quantification and purity assessment of non-volatile and thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility. waters.comresearchgate.net Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net UPLC systems, by using smaller particle size columns, can achieve faster analysis times and greater resolution compared to conventional HPLC. waters.comresearchgate.net

Gas Chromatography (GC): GC, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a highly sensitive and selective method for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net For aromatic amines and some benzamide derivatives, derivatization may be necessary to increase their volatility and thermal stability. nih.govresearchgate.net This technique provides detailed structural information, which is invaluable for the identification of unknown impurities. nih.gov

Table 1: Examples of Chromatographic Conditions for Analysis of Related Aromatic Amines and Benzamides

Technique Compound Type Column/Stationary Phase Mobile Phase/Carrier Gas Detection Reference
TLC Benzamide Derivatives Silica gel Various solvent systems UV Light nih.gov
UPLC-MS Aromatic Amines ACQUITY UPLC BEH C18 Gradient of water with formic acid and acetonitrile with formic acid Mass Spectrometry waters.com
HPLC Gadodiamide (a benzamide derivative) C18 LiChrospher® Aqueous triethylamine (B128534) and glacial acetic acid UV (210 nm) researchgate.net
GC-MS/MS Aromatic Amines Agilent 7890–7000 C Helium Mass Spectrometry nih.gov

Electrophoretic Methods

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique that offers an alternative or complementary approach to HPLC for the purity assessment of pharmaceutical compounds. nih.gov Capillary Zone Electrophoresis (CZE), a mode of CE, is particularly well-suited for the analysis of charged species. nih.gov

For a basic compound like this compound, CZE analysis would typically be performed in an acidic buffer to ensure the analyte is protonated and carries a positive charge. The separation is based on the different migration times of the analyte and its impurities under the influence of an electric field, which is dependent on their charge-to-size ratio. nih.gov

The key advantages of CE include high separation efficiency, short analysis times, and minimal solvent consumption. nih.gov Method validation according to ICH guidelines would involve assessing parameters such as selectivity, linearity, precision, accuracy, and robustness to ensure the reliability of the method for quantitative purity assessment. nih.govnih.gov

Table 2: Typical Parameters for Capillary Zone Electrophoresis (CZE) Purity Assessment

Parameter Typical Value/Condition Purpose Reference
Capillary Fused-silica (e.g., 50 µm i.d.) Provides the separation channel. nih.gov
Background Electrolyte (BGE) Acidic buffer (e.g., Phosphoric acid) Controls pH and carries the current. nih.gov
Applied Voltage 15-30 kV Drives the electrophoretic and electroosmotic flow. nih.gov
Temperature 25°C Ensures reproducible migration times. nih.gov
Detection UV (e.g., 200-210 nm) Quantifies the separated components. nih.gov

Spectrophotometric Assays

UV-Visible spectrophotometry is a simple, rapid, and widely available technique that can be used for the quantification of this compound in solutions. mdpi.com The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

To perform a spectrophotometric assay, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for benzamide and its derivatives is typically found in the UV region. reddit.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined by interpolating its absorbance on the calibration curve.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra and to eliminate matrix interferences, thereby improving the selectivity of the assay. researchgate.net

Table 3: Photophysical Properties of Related N-Substituted Benzamide Derivatives

Derivative λmax (nm) Molar Absorptivity (ε) Quantum Yield (ΦF) Reference
N-hexyl-bis-o-aminobenzamide 312 Not Reported 0.0271 mdpi.com
N-octyl-bis-o-aminobenzamide 312 Not Reported 0.0315 mdpi.com
N-decyl-bis-o-aminobenzamide 316 Not Reported Not Reported mdpi.com

Environmental and Chemical Degradation Pathways of Benzamide Compounds Academic Perspective

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation:

Photodegradation, or the breakdown of compounds by light, can be a significant elimination process for light-sensitive chemicals in the aquatic environment. nih.gov For aromatic compounds, this often involves reactions with photochemically produced reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of dissolved organic matter. mdpi.com

Cleavage of the Amide Bond: The bond between the carbonyl group and the nitrogen atom (the amide bond) can be cleaved upon absorption of UV radiation, leading to the formation of a carboxylic acid and an amine. For 3-amino-N-ethyl-2-methylbenzamide, this would result in 3-amino-2-methylbenzoic acid and ethylamine (B1201723).

Transformations of the Aromatic Ring: The aromatic ring is also susceptible to photochemical reactions, including hydroxylation, which involves the addition of a hydroxyl group to the ring.

The rate and extent of photodegradation are influenced by the presence of photosensitizers in the water, such as natural organic matter, which can accelerate the process. mdpi.com

Hydrolytic Degradation:

Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. Amide bonds are generally resistant to hydrolysis in pure water but can be cleaved under acidic or basic conditions. libretexts.org The hydrolysis of an amide typically yields a carboxylic acid and an amine or ammonia (B1221849). libretexts.orglibretexts.org

The general mechanism for the hydrolysis of a benzamide (B126) is as follows:

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to form a carboxylic acid and an ammonium (B1175870) ion. libretexts.orgprezi.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide ion (or amine), which is subsequently protonated by the carboxylic acid formed. libretexts.org

In the case of this compound, hydrolysis would break the amide bond to form 3-amino-2-methylbenzoic acid and ethylamine. prezi.com The rate of hydrolysis is dependent on the pH and temperature of the surrounding environment.

Degradation Process Potential Transformation Products of this compound
Photolysis3-amino-2-methylbenzoic acid, Ethylamine, Hydroxylated derivatives
Hydrolysis3-amino-2-methylbenzoic acid, Ethylamine

Microbial Transformation Pathways (In Vitro Environmental Simulation)

The microbial degradation of organic compounds is a key process in their removal from soil and water environments. nih.gov Microorganisms possess a wide array of enzymes that can break down complex molecules. For benzamide compounds, microbial transformation often involves the enzymatic hydrolysis of the amide bond.

Studies on the microbial degradation of amino acid-containing compounds have shown that bacteria can possess hydrolytic enzymes capable of cleaving amide bonds. nih.govnih.gov For example, bacterial strains have been shown to hydrolyze various amides, producing the corresponding carboxylic acid and amine. nih.gov This suggests that microorganisms in soil and aquatic systems could potentially degrade this compound by cleaving the amide linkage.

The initial step in the microbial degradation of many aromatic amines is often an oxidative or hydrolytic deamination, removing the amino group. frontiersin.org Following the initial cleavage of the amide bond, the resulting aromatic structure, 3-amino-2-methylbenzoic acid, would likely undergo further degradation. The degradation of aromatic rings by bacteria typically proceeds through pathways involving dioxygenase enzymes, which catalyze the opening of the aromatic ring, leading to simpler aliphatic compounds that can be utilized as carbon and energy sources. frontiersin.org

Fate in Simulated Environmental Compartments (e.g., Aquatic Systems, Soil)

In Aquatic Systems:

In aquatic environments, both photolysis and microbial degradation are likely to be important transformation pathways. The extent of photolysis will depend on water clarity and depth, as well as the presence of photosensitizing substances. mdpi.com Microbial degradation will be influenced by the microbial population present, temperature, and nutrient availability. nih.govnih.gov Hydrolysis may also contribute to the degradation, particularly in waters with acidic or alkaline pH. prezi.com

In Soil:

In the soil environment, microbial degradation is expected to be the primary dissipation mechanism. nih.gov The rate of degradation will be influenced by soil properties such as organic matter content, pH, moisture, and temperature, all of which affect microbial activity. awsjournal.org The mobility of the compound and its degradation products in soil will be governed by their sorption to soil particles. Generally, the soil is considered a major reservoir for amide herbicides. nih.gov

Expected Degradation Pathway Summary:

Future Directions and Emerging Research Avenues for 3 Amino N Ethyl 2 Methylbenzamide

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and discovery of new molecules have been revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the development process.

For a scaffold like 3-amino-N-ethyl-2-methylbenzamide, AI and ML can be instrumental in several ways:

Virtual Screening and Target Identification: AI algorithms can screen large virtual libraries of molecules to identify those with a high probability of binding to a specific biological target. By using the this compound core, researchers can generate a focused library of derivatives and use AI to predict their potential targets.

Structure-Activity Relationship (SAR) Modeling: Machine learning models can be trained on existing data for related benzamide (B126) compounds to build quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity of new derivatives of this compound, guiding chemists to synthesize the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining specific therapeutic objectives, novel compounds with potentially enhanced efficacy and selectivity can be generated. For instance, computational docking studies have been successfully used to design benzamide derivatives that act as potent inhibitors of specific biological targets, such as the PD-1/PD-L1 interaction. nih.gov The amide group in these structures can form crucial hydrogen bonds with key residues in the target protein, a feature that can be optimized using computational approaches. nih.gov

Expanding the Scope of Biological Targets and Therapeutic Areas

The benzamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs. nanobioletters.com The inherent versatility of this structural motif suggests that this compound and its derivatives could be explored for a variety of new therapeutic applications beyond their currently known activities.

Amide derivatives of benzoic acids are known to possess a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anti-cancer properties. nanobioletters.comresearchgate.net The specific biological activity is often determined by the substitution pattern on the benzamide core.

Potential Therapeutic Areas for Benzamide Scaffolds:

Therapeutic AreaBiological Target ExampleRelevant Findings
Oncology Poly (ADP-ribose) polymerase-1 (PARP-1)Novel benzamide derivatives have been identified as potent PARP-1 inhibitors with significant anticancer properties. researchgate.net
Programmed death-ligand 1 (PD-L1)Benzamide derivatives have been designed as antagonists of the PD-1/PD-L1 pathway, which is crucial for cancer immunotherapy. nih.gov
Histone Deacetylases (HDACs)N-substituted benzamide derivatives have shown inhibitory activity against HDACs, a key target in cancer therapy. researchgate.net
Infectious Diseases FtsZ (Filamenting temperature-sensitive mutant Z)Benzamide compounds have been shown to target the bacterial cell division protein FtsZ, exhibiting antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Inflammatory Diseases Cyclooxygenase-2 (COX-2)Certain flurbiprofen (B1673479) amides have been evaluated as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX-2, suggesting potential as analgesic and anti-inflammatory agents. nanobioletters.com

The presence of the amino group on the this compound structure provides a key site for further chemical modification, allowing for the synthesis of a diverse library of compounds to be screened against these and other emerging biological targets.

Development of Advanced Materials Based on Benzamide Scaffolds

Beyond pharmaceuticals, the benzamide scaffold holds promise for the development of advanced materials with unique properties. The ability of the amide and amino functional groups to participate in hydrogen bonding allows for the self-assembly of molecules into ordered supramolecular structures. This characteristic is highly desirable in materials science for the creation of functional materials.

N-methylbenzamide, a related compound, is recognized for its role in material science, contributing to the creation of advanced materials with superior properties. chemicalbook.com The applications of amides in materials science are diverse, and by extension, this compound could serve as a valuable building block (monomer) for the synthesis of:

Functional Polymers: The amino and amide groups can be utilized for polymerization reactions, leading to the formation of polyamides with specific thermal, mechanical, and optical properties. These polymers could find applications in high-performance plastics, fibers, or films.

Organic Electronics: The aromatic nature of the benzamide core, combined with the potential for ordered packing through hydrogen bonds, makes these scaffolds interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Gels and Mesoporous Materials: The self-assembly properties of benzamide derivatives can be harnessed to create soft materials like organogels or ordered porous materials, which can be used for controlled release applications, catalysis, or separation technologies.

The versatility of the this compound structure, allowing for fine-tuning of its properties through chemical modification, makes it a promising candidate for future research and development in the field of materials science.

Q & A

Q. What are the standard synthetic routes for 3-amino-N-ethyl-2-methylbenzamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves reductive amination or palladium-catalyzed hydrogenation of nitro precursors. For example, nitro groups can be reduced to amines using H₂ with Pd/C in methanol at room temperature (18–24 hours) . Optimization includes adjusting catalyst loading (5–10% Pd/C), solvent polarity (e.g., MeOH vs. EtOAc), and reaction time. Monitoring via TLC or HPLC ensures completion. Recrystallization from methanol or ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm amine (-NH₂) and amide (-CONH-) protons (δ 5.5–6.5 ppm for NH₂; δ 8.0–8.5 ppm for CONH). Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹ for amines, ~1650 cm⁻¹ for amide C=O) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1 for C₁₀H₁₄N₂O) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use dichloromethane/water phases to remove polar impurities.
  • Column Chromatography : Employ silica gel with gradient elution (hexane/EtOAc 3:1 → 1:1) .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter crystalline product .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Introduce substituents at the benzamide’s 2-methyl or N-ethyl groups (e.g., halogenation, sulfonation) .
  • Assay Selection : Test anti-inflammatory activity via COX-2 inhibition assays or cytotoxicity using MTT on cancer cell lines (e.g., IC₅₀ determination) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like TNF-α .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Reproducibility Checks : Validate protocols (e.g., cell culture conditions, assay temperature/pH) across labs.
  • Orthogonal Assays : Confirm anti-inflammatory results using both ELISA (protein-level) and qPCR (gene-level) .
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model transition states and activation energies (e.g., B3LYP/6-31G* basis set).
  • Solvent Effects : Simulate polarity with COSMO-RS to predict solubility and reaction rates in DMF vs. THF .
  • Reaction Pathway Analysis : Identify intermediates via IRC (Intrinsic Reaction Coordinate) in nucleophilic acyl substitution .

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